molecular formula C16H16N2O6 B2583374 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid CAS No. 1029938-34-8

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid

Cat. No.: B2583374
CAS No.: 1029938-34-8
M. Wt: 332.312
InChI Key: CGCUPWHBAPAKKS-UHFFFAOYSA-N
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Description

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid is a complex organic compound that features a benzoic acid core with a furan ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, forming stable intermediates or products.

Comparison with Similar Compounds

Similar Compounds

    4-(3-carboxy-3-{[(thiophen-2-yl)methyl]amino}propanamido)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    4-(3-carboxy-3-{[(pyridin-2-yl)methyl]amino}propanamido)benzoic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[[3-carboxy-3-(furan-2-ylmethylamino)propanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-14(18-11-5-3-10(4-6-11)15(20)21)8-13(16(22)23)17-9-12-2-1-7-24-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUPWHBAPAKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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